molecular formula C8H11N3O6 B8120407 4-Hydroxy-3-nitrophenylethylamine nitrate

4-Hydroxy-3-nitrophenylethylamine nitrate

Cat. No.: B8120407
M. Wt: 245.19 g/mol
InChI Key: VPXUEKJUYGBXTM-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-nitrophenol; nitric acid is a compound that features both an aminoethyl group and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-nitrophenol typically involves the nitration of 2-aminophenol followed by the introduction of an aminoethyl group. The nitration process can be carried out using nitric acid under controlled conditions to ensure the selective formation of the nitro group at the desired position on the phenol ring. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using an appropriate aminoethylating agent.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Aminoethyl)-2-nitrophenol may involve large-scale nitration and aminoethylation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The phenol group can be oxidized to a quinone derivative.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-nitrophenol involves its interaction with specific molecular targets. The aminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The nitrophenol moiety can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)phenol: Lacks the nitro group, resulting in different chemical and biological properties.

    2-Nitrophenol: Lacks the aminoethyl group, affecting its reactivity and applications.

    4-(2-Aminoethyl)-2-methoxyphenol: Contains a methoxy group instead of a nitro group, leading to different chemical behavior.

Uniqueness

4-(2-Aminoethyl)-2-nitrophenol is unique due to the presence of both the aminoethyl and nitrophenol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2-aminoethyl)-2-nitrophenol;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.HNO3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13;2-1(3)4/h1-2,5,11H,3-4,9H2;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXUEKJUYGBXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)[N+](=O)[O-])O.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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